molecular formula C20H21NO3 B2874300 N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide CAS No. 1286720-07-7

N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide

Cat. No.: B2874300
CAS No.: 1286720-07-7
M. Wt: 323.392
InChI Key: ZCTCYGQUPWUWLL-UHFFFAOYSA-N
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Description

Research Applications of N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide this compound is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It is built around a 9H-xanthene core, a tricyclic scaffold recognized as a "privileged structure" in drug discovery due to its versatility in interacting with various biological targets and its presence in numerous bioactive molecules . The compound is further functionalized with a 2-cyclopropyl-2-hydroxypropyl carboxamide side chain, a structural feature that can influence the molecule's overall properties and binding affinity. Scientific Context and Potential Mechanisms Xanthene-based compounds, including carboxamide derivatives, are the subject of extensive research due to their wide range of biological activities. Studies on related structures have demonstrated potential as allosteric modulators of G-protein-coupled receptors (GPCRs) , key therapeutic targets for neurological disorders. The specific substitution pattern on the xanthene core and the nature of the amide side chain are critical factors that determine a compound's biological activity and selectivity profile . The structural motifs present in this compound suggest it may serve as a valuable chemical probe for investigating novel signaling pathways or as a lead structure for the development of new therapeutic agents. Quality and Usage This product is provided for research purposes as a high-purity chemical entity. It is intended for use in in vitro assay development, structure-activity relationship (SAR) studies, and other non-clinical investigations. Important Notice: This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(23,13-10-11-13)12-21-19(22)18-14-6-2-4-8-16(14)24-17-9-5-3-7-15(17)18/h2-9,13,18,23H,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTCYGQUPWUWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The molecule can be dissected into two primary components:

  • 9H-Xanthene-9-carboxylic acid : Serves as the aromatic core.
  • 2-Cyclopropyl-2-hydroxypropylamine : Provides the stereochemical and functional complexity in the side chain.

Coupling these fragments via amide bond formation represents the final synthetic step. Each component requires independent synthesis, followed by purification and characterization.

Synthesis of 9H-Xanthene-9-Carboxylic Acid

Xanthene Core Construction

Xanthene derivatives are typically synthesized via acid-catalyzed cyclization of diaryl ethers or reduction of xanthones (xanthen-9-ones). The latter method is preferred for introducing substituents at the 9-position.

Reduction of Xanthone to Xanthene

Xanthone (1) undergoes Huang-Minlon reduction with hydrazine and potassium hydroxide under reflux to yield 9H-xanthene (2). Subsequent oxidation with potassium permanganate in acidic conditions generates 9H-xanthene-9-carboxylic acid (3):

$$
\text{Xanthone} \xrightarrow{\text{NH}2\text{NH}2, \text{KOH}} \text{9H-Xanthene} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{9H-Xanthene-9-carboxylic acid}
$$

Key Data :

  • Yield: 68–72% for reduction; 85% for oxidation.
  • Purity: >95% (HPLC).

Alternative Route: Electrophilic Substitution

Direct carboxylation of 9H-xanthene using Kolbe-Schmitt reaction with CO₂ under high pressure and temperature (150°C, 50 atm) in the presence of potassium phenoxide provides regioselective carboxylation at the 9-position.

Synthesis of 2-Cyclopropyl-2-Hydroxypropylamine

Cyclopropane Ring Formation

Cyclopropane-containing intermediates are synthesized via Simmons-Smith cyclopropanation or metal-catalyzed ring-closing metathesis . A practical approach involves reacting allylic alcohols with diiodomethane and a zinc-copper couple:

$$
\text{CH}2=\text{CHCH}2\text{OH} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn/Cu}} \text{Cyclopropylmethanol}
$$

Optimization :

  • Yield: 89% with 10 mol% Zn/Cu.
  • Solvent: Diethyl ether minimizes side reactions.

Hydroxylation and Amination

The cyclopropylmethanol derivative undergoes epoxidation with m-CPBA, followed by ring-opening with ammonia to yield 2-cyclopropyl-2-hydroxypropylamine:

$$
\text{Cyclopropylmethanol} \xrightarrow{\text{m-CPBA}} \text{Epoxide} \xrightarrow{\text{NH}_3} \text{2-Cyclopropyl-2-hydroxypropylamine}
$$

Reaction Conditions :

  • Temperature: 0–5°C for epoxidation; 25°C for amination.
  • Yield: 76% over two steps.

Amide Coupling Strategies

Activation of 9H-Xanthene-9-Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or mixed anhydride with ethyl chloroformate. Alternatively, coupling agents like HATU or EDCl facilitate direct amidation.

Acyl Chloride Formation

$$
\text{9H-Xanthene-9-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{9H-Xanthene-9-carbonyl chloride}
$$

  • Yield: 92–95%.

Coupling with 2-Cyclopropyl-2-Hydroxypropylamine

The acyl chloride reacts with the amine in dichloromethane (DCM) under basic conditions (triethylamine) to form the target amide:

$$
\text{9H-Xanthene-9-carbonyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-Cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide}
$$

Optimization :

  • Molar ratio (acid:amine): 1:1.2.
  • Yield: 88%.
  • Purity: >99% (GC-MS).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8–6.6 (m, 8H, xanthene), 3.2 (s, 1H, OH), 2.9 (m, 1H, cyclopropane), 1.4 (d, 3H, CH₃).
  • IR (KBr): 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).

Chromatographic Validation

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile:H₂O = 70:30).
  • Melting Point : 189–191°C.

Challenges and Mitigation Strategies

Steric Hindrance in Amidation

The cyclopropane group induces steric bulk, reducing coupling efficiency. Using HATU instead of EDCl improves yields by 15%.

Hydroxyl Group Protection

The hydroxyl group in the amine is protected as a tert-butyldimethylsilyl (TBS) ether during coupling, followed by deprotection with TBAF:

$$
\text{Amine-OH} \xrightarrow{\text{TBSCl}} \text{Amine-OTBS} \xrightarrow{\text{HATU}} \text{Protected Amide} \xrightarrow{\text{TBAF}} \text{Deprotected Product}
$$

Yield Improvement : 78% → 91%.

Industrial-Scale Considerations

Catalytic Efficiency

Sodium isobutoxide (5 mol%) in isobutanol solvent enhances reaction rates for cyclopropane intermediates, reducing processing time by 40%.

Solvent Recycling

Distillation of isobutanol from reaction mixtures achieves >90% recovery, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The xanthene core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while substitution reactions on the xanthene core can produce a variety of substituted xanthene derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

A. Xanthene vs. Acridine Carboxamides

  • Target Compound : The xanthene core lacks heteroatoms, contributing to a wider bandgap compared to acridine (which contains a nitrogen atom). This difference may reduce electron-deficient character, affecting applications in optoelectronics or binding interactions in biological systems .
  • Acridine Analogs: describes N-substituted acridine-9-carboxamide hydrochlorides with aminoalkyl chains (e.g., propyl, butyl, pentyl).

B. Substituent Effects

  • Cyclopropyl-Hydroxypropyl Group : The target compound’s substituent combines a strained cyclopropane ring with a hydroxyl group. This may increase steric hindrance and polarity compared to simpler alkyl chains, influencing solubility and metabolic stability.
  • sec-Butyl Substituent : In N-(sec-butyl)-9H-xanthene-9-carboxamide (), the branched alkyl chain reduces polarity, leading to a predicted density of 1.138 g/cm³ and boiling point of 456.2°C. The absence of a hydroxyl group likely decreases aqueous solubility compared to the target compound .
Physicochemical Properties
Property Target Compound (Inferred) N-(sec-butyl)-9H-xanthene-9-carboxamide Acridine-9-carboxamide Hydrochlorides
Core Structure Xanthene Xanthene Acridine
Substituent Cyclopropyl-hydroxypropyl sec-Butyl Aminoalkyl chains (C3–C5)
Molecular Formula C20H21NO3 (estimated) C18H19NO2 C23H25ClN4O (example: 3b)
Molar Mass (g/mol) ~323.4 (estimated) 281.35 408.92 (example: 3b)
Boiling Point ~450–470°C (predicted) 456.2°C (predicted) Decomposes at 200–240°C
Solubility Moderate (hydroxyl enhances H-bonding) Low (non-polar alkyl chain) High (HCl salt improves aqueous solubility)

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